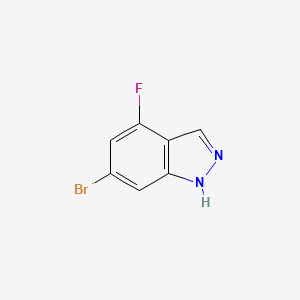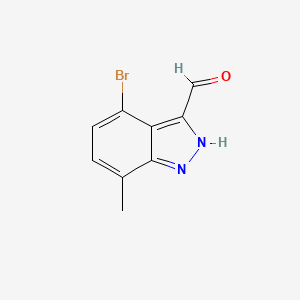
4-溴-7-甲基-1H-吲唑-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde (4-BMIC) is an important organic compound that is used in a variety of scientific research applications. It is a simple aromatic aldehyde, which has been found to have a wide range of biochemical and physiological effects. 4-BMIC is synthesized using a variety of methods, and has been used in various lab experiments to study its effects.
科学研究应用
合成和表征
吲唑衍生物通过各种化学反应合成,展示了这些化合物的多功能性和改性潜力。例如,合成1H-吲唑-3-甲醛的方法显示出低成本、简单性和适合工业生产的优势,这对于合成类似化合物如4-溴-7-甲基-1H-吲唑-3-甲醛(Gong Ping, 2012)可能是相关的。
荧光探针
吲唑衍生物可作为检测生物分子的荧光探针。例如,一项关于具有分子内电荷转移和聚集诱导发光特性的新荧光探针的研究表明其对同型半胱氨酸具有高选择性和敏感性,表明4-溴-7-甲基-1H-吲唑-3-甲醛衍生物在生物化学传感中的潜力(Yicheng Chu et al., 2019)。
抗菌剂
吲唑衍生物的抗菌性质已被探索,一些化合物显示出广谱抗菌活性。一项关于合成和表征新的1,2,3-三唑基吡唑衍生物作为潜在抗菌剂的研究表明结构修饰在增强生物活性方面的相关性,这可能延伸到4-溴-7-甲基-1H-吲唑-3-甲醛用于抗菌应用的研究和开发(Manjunatha Bhat et al., 2016)。
分子相互作用研究
对吲唑衍生物的分子相互作用和晶体结构的研究提供了有关它们的化学行为和潜在应用的见解。例如,对晶体结构中1H-吲唑-3-甲醛的结构、光谱和计算分析提供了有价值的信息,这些信息可能影响相关化合物的性质和应用(B. Morzyk-Ociepa et al., 2021)。
作用机制
Target of Action
Indazole derivatives, a family to which this compound belongs, are known to be precursors for the synthesis of biologically active molecules . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indazole derivatives are known to interact with their targets to produce biologically active structures . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indazole derivatives are known to be involved in various biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Given that indazole derivatives are used in the treatment of various disorders, it can be inferred that they have significant molecular and cellular effects .
未来方向
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the development of novel indazole derivatives and the exploration of their biological activities is a promising area for future research .
生化分析
Biochemical Properties
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde, have been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . These interactions can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde on different types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde can affect the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and enzymes. These interactions can lead to enzyme inhibition or activation, resulting in changes in cellular function. For instance, indazole derivatives have been shown to inhibit tyrosine kinases, which are involved in the regulation of cell growth and differentiation . This inhibition can disrupt cell signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, allowing for prolonged activity in biochemical assays . The degradation of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde over time can lead to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The metabolic transformation of this compound can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, the binding of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde to plasma proteins can facilitate its transport through the bloodstream, allowing for distribution to various tissues.
Subcellular Localization
The subcellular localization of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde within the cell can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-bromo-7-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUURLZOFXNRLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
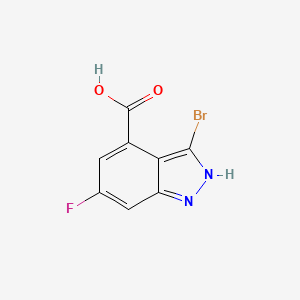

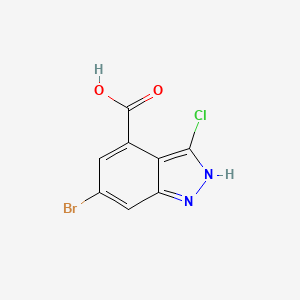

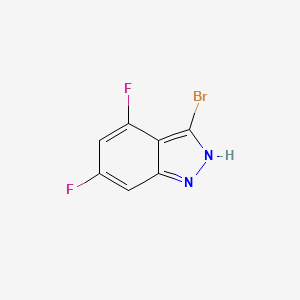

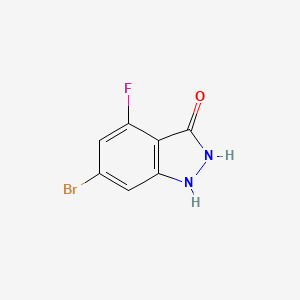
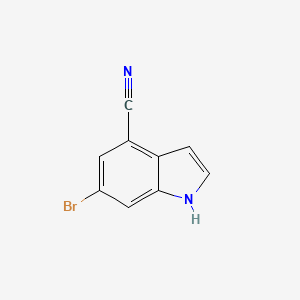
![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)


